![molecular formula C19H25N3O B3003785 Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415488-49-0](/img/structure/B3003785.png)
Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic regulators that play a crucial role in the transcriptional activation of genes associated with cancer, inflammation, and immune response. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
BET proteins are epigenetic readers that recognize acetylated lysine residues on histone proteins and recruit transcriptional co-activators to activate gene expression. Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the recruitment of transcriptional co-activators. This leads to the downregulation of oncogenes and other genes that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to modulate immune responses and inflammation. BET proteins are involved in the transcriptional regulation of cytokines and chemokines that play a role in the immune response. Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in various biological processes. However, like other small molecule inhibitors, Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has limitations in terms of specificity and off-target effects. It is important to use appropriate controls and validation methods to ensure that the observed effects are specific to BET protein inhibition.
Direcciones Futuras
For research include identifying biomarkers that predict response to Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, optimizing dosing regimens, and exploring combination therapies with other anti-cancer agents. Additionally, the role of BET proteins in immune regulation and inflammation suggests that Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone may have potential applications in autoimmune diseases and other inflammatory conditions.
Métodos De Síntesis
Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is synthesized using a multi-step process that involves the coupling of a cyclopentyl group with a benzimidazole moiety, followed by the introduction of an azetidine ring and a ketone group. The final compound is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as prostate and lung cancer. Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone exerts its anti-cancer effects by blocking the activity of BET proteins, which are involved in the transcriptional activation of oncogenes and other genes that promote cancer cell survival and proliferation.
Propiedades
IUPAC Name |
cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13(2)18-20-16-9-5-6-10-17(16)22(18)15-11-21(12-15)19(23)14-7-3-4-8-14/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNZPACQIGQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)
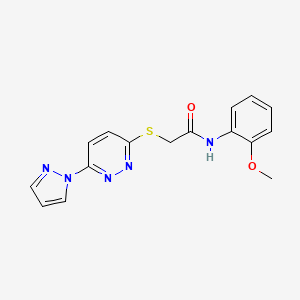
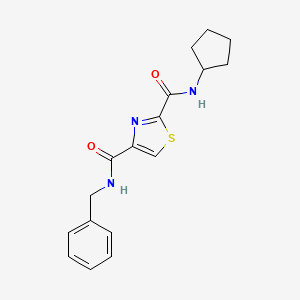
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
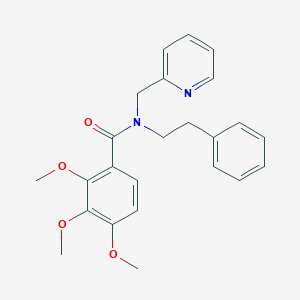
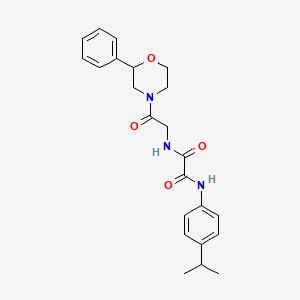
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)
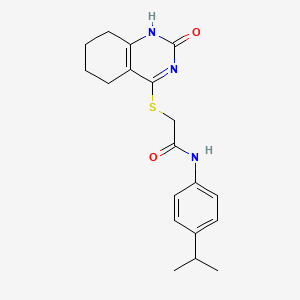
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)
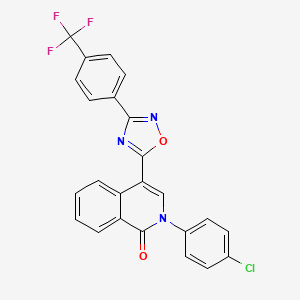
![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)